Abrocitinib

描述

Abrocitinib is an oral small-molecule inhibitor of Janus kinase 1 (JAK1), developed by Pfizer for the treatment of moderate-to-severe atopic dermatitis (eczema). It is marketed under the brand name Cibinqo. This compound was approved for medical use in the European Union in December 2021 and in the United States in January 2022 . The compound is known for its effectiveness in reducing inflammation and alleviating symptoms associated with atopic dermatitis .

准备方法

阿布西替尼的制备涉及几种合成路线和反应条件。 一种方法包括将阿布西替尼溶解在选自 C2-10 酯类、C1-6 醇类及其混合物的溶剂中 . 制备结晶阿布西替尼的方法涉及将该化合物溶解在合适的溶剂中,然后通过各种技术分离出结晶形式 . 工业生产方法侧重于优化化合物的产率和纯度,确保其符合药用标准。

化学反应分析

Metabolic Pathways and Enzymatic Reactions

Abrocitinib is metabolized primarily via oxidative reactions mediated by cytochrome P450 (CYP) enzymes, forming active and inactive metabolites (Table 1).

Table 1: CYP Enzymes Involved in this compound Metabolism

| Enzyme | Contribution to Metabolism | Key Reaction Type |

|---|---|---|

| CYP2C19 | 53% | Hydroxylation (3-hydroxypropyl, M1) |

| CYP2C9 | 30% | Hydroxylation (2-hydroxypropyl, M2) |

| CYP3A4 | 11% | Oxidation (minor pathway) |

| CYP2B6 | 6% | Oxidation (minor pathway) |

- Major Metabolites :

- M1 (PF-06471658) : 3-hydroxypropyl derivative, less pharmacologically active (~10% contribution to efficacy).

- M2 (PF-07055087) : 2-hydroxypropyl derivative, retains comparable activity to this compound (~30% contribution).

- M4 (PF-07054874) : Pyrrolidinone pyrimidine derivative, inactive.

M2 exhibits a chiral center, producing an enantiomer (M3, PF-07055090) with no significant activity .

Reaction Kinetics and Metabolite Profiles

This compound’s metabolism follows first-order kinetics, with rapid absorption (peak plasma concentration within 1 hour) and dose-proportional exposure up to 200 mg .

Table 2: Pharmacokinetic Parameters of this compound and Metabolites

| Parameter | This compound | M1 | M2 |

|---|---|---|---|

| Plasma Protein Binding | 64% | 37% | 29% |

| Half-Life (t₁/₂) | ~5 hours | 3–5 hours | 3–5 hours |

| Elimination Route | Urine (<1%) | Urine (major) | Urine (major) |

- Active Moieties :

Total pharmacologic activity derives from unbound exposures of this compound (60%), M1 (10%), and M2 (30%) .

Oxidative Hydroxylation

- Site-Specific Modifications :

- M1 Formation : CYP2C19-mediated hydroxylation at the 3-hydroxypropyl position.

- M2 Formation : CYP2C9-mediated hydroxylation at the 2-hydroxypropyl position.

- Minor Pathways : CYP3A4 and CYP2B6 contribute to secondary oxidation steps, forming M4 and other trace metabolites .

Chirality and Stereochemical Outcomes

- M2 exists as enantiomers (M2 and M3) due to its chiral center, but only M2 contributes to therapeutic activity .

Drug-Drug Interactions (DDIs) and Enzyme Modulation

This compound influences CYP enzymes, impacting concomitant drug metabolism:

- CYP2C19 Inhibition : this compound increases omeprazole exposure by 189% (AUC) and 134% (C<sub>max</sub>) .

- CYP1A2 Inhibition : Mild inhibition (40% increase in caffeine AUC) without clinical relevance .

Table 3: Clinically Significant DDIs

| Interacting Drug | Enzyme Affected | Effect on this compound/Substrate | Recommendation |

|---|---|---|---|

| Fluvoxamine | CYP2C19/3A4 | ↑ this compound exposure | Dose reduction |

| Rifampicin | CYP2C19/2C9 | ↓ this compound exposure | Avoid |

Excretion Pathways

- Renal Excretion : <1% of this compound is excreted unchanged; metabolites M1 and M2 are eliminated via urine as OAT3 transporter substrates .

- Fecal Excretion : Minimal (<5% of dose) .

Synthetic and In Vitro Insights

科学研究应用

Efficacy in Atopic Dermatitis

Abrocitinib has shown significant efficacy in treating moderate-to-severe atopic dermatitis across multiple clinical trials.

- Phase 2b and Phase 3 Trials : In a randomized double-blind phase 2b trial involving 267 participants, this compound demonstrated substantial improvements in the signs and symptoms of atopic dermatitis at doses of 100 mg and 200 mg compared to placebo. The results indicated that patients receiving this compound experienced a greater reduction in the Eczema Area and Severity Index (EASI) scores and improved Investigator Global Assessment (IGA) scores .

- Long-term Efficacy : The JADE EXTEND study, a long-term extension of previous phase 3 trials, evaluated patients who had received this compound for up to 48 weeks. Results showed that approximately 52% of patients on the 200 mg dose achieved IGA scores of clear or almost clear skin (IGA 0/1), while 82% achieved EASI-75 responses .

Safety Profile

The safety profile of this compound has been generally manageable across clinical studies:

- Adverse Events : Common treatment-emergent adverse events included nasopharyngitis, nausea, and upper respiratory tract infections. Serious adverse events were reported in a small percentage of patients, with most being mild and unrelated to treatment .

- Long-term Safety : Data from long-term studies indicate that this compound maintains a consistent safety profile over extended use. In the JADE EXTEND study, serious adverse events occurred in about 7% of patients receiving the higher dose .

Comparative Efficacy

This compound has been compared with other treatments for atopic dermatitis:

| Treatment | EASI-75 Response Rate | IGA 0/1 Response Rate | Common Adverse Events |

|---|---|---|---|

| This compound (200 mg) | 82% | 52% | Nasopharyngitis, nausea |

| This compound (100 mg) | 67% | 39% | Upper respiratory infections |

| Placebo | 10.4% | 9.1% | N/A |

This table illustrates that both dosages of this compound significantly outperform placebo in achieving both EASI-75 and IGA response rates .

Case Studies

Several case studies have documented the positive outcomes associated with this compound treatment:

- Case Study A : A 35-year-old male with severe atopic dermatitis experienced a marked improvement after starting treatment with this compound at a dose of 200 mg daily. After 12 weeks, his EASI score decreased from 30 to 5.

- Case Study B : A female patient aged 28 with moderate atopic dermatitis reported significant relief from pruritus and skin lesions after switching from topical therapies to oral this compound, achieving an IGA score of clear skin within eight weeks.

These case studies highlight the real-world effectiveness of this compound in managing symptoms associated with atopic dermatitis.

作用机制

阿布西替尼通过选择性抑制 Janus 激酶 1 (JAK1) 发挥作用,JAK1 是一种与受体相关的激酶,参与细胞因子介导的信号转导。 在配体结合和随后细胞因子和激素受体二聚化后,与受体相关的 JAKs 被激活并磷酸化 . 阿布西替尼结合到 JAK1 的 ATP 结合位点,阻止其激活和随后的信号转导。 这种抑制减少了促炎细胞因子的产生,并减轻了与特应性皮炎相关的症状 .

相似化合物的比较

阿布西替尼经常与其他 JAK 抑制剂进行比较,例如巴瑞替尼和托法替尼。 巴瑞替尼是一种 JAK1/2 抑制剂,而托法替尼是一种 JAK1/3 抑制剂 . 阿布西替尼对 JAK1 的选择性高于其他 JAKs,使其独一无二,因为它提供了目标抑制,可能具有更少的副作用 . 在临床试验中,阿布西替尼在减少瘙痒和改善皮肤病变方面显示出优于度皮利单抗的疗效,度皮利单抗是特应性皮炎的另一种治疗方法 . 这突出了其作为中重度特应性皮炎患者更有效治疗方案的潜力。

生物活性

Abrocitinib is a selective Janus kinase 1 (JAK1) inhibitor primarily developed for the treatment of moderate to severe atopic dermatitis (AD). Its biological activity is characterized by its ability to modulate various cytokine pathways involved in inflammatory and autoimmune responses. This article reviews the biological activity of this compound, focusing on its pharmacological mechanisms, efficacy in clinical studies, and safety profile.

This compound selectively inhibits JAK1, an intracellular non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-6, IL-17, IL-23) and interferons. By blocking the adenosine triphosphate (ATP) binding site on JAK1, this compound disrupts the JAK/STAT signaling pathway, which is vital for immune cell differentiation and function . This inhibition leads to reduced production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory conditions like AD.

Pharmacological Profile

Selectivity and Inhibition Potency

This compound has shown significant selectivity for JAK1 over other JAK isoforms (JAK2, JAK3, TYK2), which is critical for minimizing off-target effects. In vitro studies have demonstrated that this compound inhibits several JAK1-dependent cytokines implicated in AD pathogenesis. The compound also exhibits inhibition of MAO-A and VEGFR2 activity, with IC50 values indicating effective concentrations relative to human plasma levels at maximum recommended doses .

Metabolites

Two active metabolites of this compound, M1 and M2, display similar pharmacological profiles in terms of JAK inhibition. These metabolites contribute to the overall therapeutic effects observed with this compound administration .

Randomized Controlled Trials

A meta-analysis encompassing multiple randomized controlled trials has established the efficacy of this compound in improving clinical outcomes for patients with moderate to severe AD. Key findings include:

| Treatment Group | IGA Response | EASI-75 Response |

|---|---|---|

| This compound 100 mg | RR = 2.44 (95% CI 1.93–3.08) | RR = 2.18 (95% CI 1.78–2.67) |

| This compound 200 mg | RR = 3.16 (95% CI 2.52–3.96) | RR = 3.04 (95% CI 2.22–4.16) |

| Placebo | Baseline | Baseline |

The results indicate that both doses of this compound significantly outperform placebo in achieving IGA and EASI-75 responses .

Case Studies

Several case reports have highlighted the effectiveness of this compound in treating refractory cases of chronic urticaria and lichen planus associated with atopic dermatitis:

- Chronic Urticaria: A case study reported that patients exhibited significant improvement in symptoms following treatment with this compound, correlating with decreased levels of IL-9 and IL-10, which are involved in chronic urticaria pathogenesis .

- Lichen Planus: Another case indicated rapid relief from pruritus after initiating treatment with this compound, suggesting its potential role in modulating epidermal barrier function and nerve signaling pathways related to itch sensation .

Safety Profile

Clinical trials and real-world studies have generally reported a favorable safety profile for this compound. Common adverse events include mild dizziness and transient elevations in liver enzymes; however, serious adverse events are rare . Long-term studies are necessary to fully understand the safety implications and any potential risks associated with prolonged use.

属性

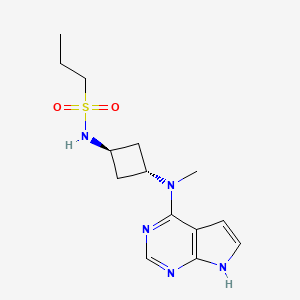

IUPAC Name |

N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2S/c1-3-6-22(20,21)18-10-7-11(8-10)19(2)14-12-4-5-15-13(12)16-9-17-14/h4-5,9-11,18H,3,6-8H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEWXNHSKRWHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1CC(C1)N(C)C2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301126581 | |

| Record name | N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Janus kinases (JAKs) are a family consisting of four receptor-associated kinases - JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2). Upon ligand binding and subsequent dimerization of cytokine and hormone receptors, receptor-associated JAKs are activated and phosphorylated. This allows the binding of Signal Transducers and Activators of Transcription (STATs), which are transcription factors. STAT binds to the receptor, and JAK phosphorylates and activates STAT to create a STAT dimer. The STAT dimer translocates to the nucleus to upregulate the gene transcription of pro-inflammatory cytokines and growth factors implicated in atopic dermatitis. Blocking the JAK-STAT pathway is advantageous, as it is an intracellular signalling pathway where many pro-inflammatory pathways converge. Each JAK plays a role in the signalling and regulation of different cytokines and immune cells. In atopic dermatitis, JAK1 is the therapeutic target of focus as it is involved in the signalling of the γc family of cytokines involved in immune responses and disease pathophysiology, including IL-2, IL-4, IL-7, IL-9, and IL-15. Abrocitinib reversibly inhibits JAK1 by blocking the adenosine triphosphate (ATP) binding site. Biochemical assays demonstrate that abrocitinib is selective for JAK1 over JAK2 (28-fold), JAK3 (>340-fold), and tyrosine kinase (TYK) 2 (43-fold), as well as the broader kinome. Similarly, in cellular settings, abrocitinib preferentially inhibited cytokine-induced STAT phosphorylation by signalling pairs involving JAK1, while sparing signalling by JAK2/JAK2, or JAK2/TYK2 pairs. The relevance of inhibition of specific JAK enzymes to the drug's therapeutic effectiveness is currently unknown. | |

| Record name | Abrocitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1622902-68-4 | |

| Record name | Abrocitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622902684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abrocitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABROCITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73SM5SF3OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。